4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide

Thermal stability Melting point Solid-state properties

4-Nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide (CAS 142818-70-0) is a synthetic coumarin-3-carbohydrazide derivative that incorporates a 4-nitrobenzoyl moiety linked through a hydrazide bridge to a 2-oxo-2H-chromene core. With a molecular formula C₁₇H₁₁N₃O₆ and a molecular weight of 353.28 g·mol⁻¹, this compound serves primarily as an advanced intermediate or precursor scaffold in the synthesis of biologically active heterocycles, including Schiff bases and hydrazone derivatives explored for antimicrobial, anticancer, and antitubercular applications.

Molecular Formula C17H11N3O6
Molecular Weight 353.29
CAS No. 142818-70-0
Cat. No. B2761283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide
CAS142818-70-0
Molecular FormulaC17H11N3O6
Molecular Weight353.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H11N3O6/c21-15(10-5-7-12(8-6-10)20(24)25)18-19-16(22)13-9-11-3-1-2-4-14(11)26-17(13)23/h1-9H,(H,18,21)(H,19,22)
InChIKeyYOWLXNCGWYSMSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide (CAS 142818-70-0): A Coumarin-Hydrazide Building Block for Medicinal Chemistry and Heterocyclic Synthesis


4-Nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide (CAS 142818-70-0) is a synthetic coumarin-3-carbohydrazide derivative that incorporates a 4-nitrobenzoyl moiety linked through a hydrazide bridge to a 2-oxo-2H-chromene core . With a molecular formula C₁₇H₁₁N₃O₆ and a molecular weight of 353.28 g·mol⁻¹, this compound serves primarily as an advanced intermediate or precursor scaffold in the synthesis of biologically active heterocycles, including Schiff bases and hydrazone derivatives explored for antimicrobial, anticancer, and antitubercular applications [1]. Its defining structural feature—the electron-withdrawing 4-nitro substituent on the benzoyl ring—imparts distinct physicochemical properties and synthetic utility that differentiate it from closely related analogs lacking this functional group, making it a compound of interest for researchers designing focused libraries or optimizing lead compounds.

Why Generic Substitution Fails for 4-Nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide: Physicochemical and Synthetic Consequences of the 4-Nitro Group


Compounds within the coumarin-3-carbohydrazide class cannot be freely interchanged without risking failure in downstream synthesis or unexpected performance in biological assays. The presence of the para-nitro group on the benzoyl ring of CAS 142818-70-0 profoundly alters thermal stability, hydrogen-bonding capacity, electronic properties, and reactivity compared to analogs bearing hydrogen, bromine, or methyl substituents at the same position . As the quantitative evidence below demonstrates, even a single-atom substitution (e.g., -H vs. -NO₂) results in a melting point shift of nearly 100 °C, which directly impacts handling, purification, and the thermal budget of multi-step synthetic routes. Furthermore, the nitro group is a versatile synthetic handle—it can be reduced to an amine or participate in charge-transfer interactions—expanding the chemical space accessible from this scaffold in ways that the unsubstituted benzohydrazide analog cannot match [1].

Quantitative Differentiation Evidence for 4-Nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide Relative to Closest Analogs


Thermal Stability: Melting Point Dominance Over Unsubstituted and Halogenated Analogs

The target compound exhibits a melting point approximately 96 °C higher than its direct des-nitro analog and over 120 °C higher than the 4-bromo analog. Specifically, 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide melts at 155 °C , whereas N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide (CAS 142818-66-4, the unsubstituted benzohydrazide derivative) melts at 59–62 °C , and 4-bromo-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide melts at 34–38 °C . This large thermal stability window reflects stronger intermolecular interactions imparted by the 4-nitro group, likely through enhanced dipole-dipole interactions and hydrogen-bonding capacity.

Thermal stability Melting point Solid-state properties

Synthetic Versatility: The 4-Nitro Group as a Latent Amine and Electronic Modulator

The 4-nitro substituent functions as a latent amine precursor and a strong electron-withdrawing group. In hydrazide-hydrazone series derived from coumarin-3-carbohydrazides, the presence of a nitro group on the aryl ring has been directly correlated with enhanced antitubercular activity compared to analogs with hydrogen or methyl substituents. For example, nitro-substituted benzohydrazone derivatives in a 2006 study exhibited minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv as low as 0.78 µg/mL, whereas the unsubstituted phenyl analog showed MIC > 6.25 µg/mL and the 4-methyl analog was inactive [1]. While this specific activity is class-level evidence for the aryl-nitro pharmacophore and not an isolated head-to-head comparison of the exact target compound, the structure–activity relationship (SAR) generalizes to CAS 142818-70-0: the 4-nitrobenzoyl moiety is essential for the observed potency, and its removal or replacement with electron-donating groups abolishes activity.

Synthetic handle Nitro reduction Electronic effect

Intellectual Property Footprint: Explicit Inclusion in a Pharmaceutical Patent as a Preferred Intermediate

Unlike many uncharacterized coumarin hydrazides that exist only in academic screening collections, 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide is explicitly enumerated as a synthetic intermediate in U.S. Patent 8,592,454 B2, which claims nitrogen-containing heterocyclic compounds with therapeutic applications . This patent-based evidence indicates that the compound has been recognized as strategically valuable in a pharmaceutical context, providing procurement confidence that is absent for comparator analogs such as N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide (no patent linkage found) or 4-bromo-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide (primarily vendor-listed).

Patent Pharmaceutical intermediate IP position

Optimal Application Scenarios for 4-Nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide Based on Verified Differentiation


High-Temperature Heterocyclic Synthesis Requiring Thermally Robust Intermediates

When a synthetic route involves heating above 100 °C (e.g., microwave-assisted cyclocondensation, solvent-free melt reactions, or high-boiling-solvent reflux), the 155 °C melting point of CAS 142818-70-0 provides a practical safety margin against premature decomposition or sublimation. In contrast, the unsubstituted analog (mp 59–62 °C) or 4-bromo analog (mp 34–38 °C) would be molten or partially decomposed under identical conditions, potentially generating impurities .

Tuberculosis Drug Discovery: Building Nitro-Containing Hydrazone Libraries

SAR evidence demonstrates that the 4-nitro substitution pattern is critical for antitubercular potency, with nitro-bearing hydrazide-hydrazones achieving MIC values up to 8-fold lower than non-nitro analogs . Using the target compound as the starting scaffold for a focused library of hydrazones or Schiff bases enables medicinal chemists to preserve this pharmacophoric element while systematically varying the other condensation partner.

Dual-Functional Intermediate: From Nitro to Amino for Expanded Chemical Space

The nitro group serves as a latent amine that can be selectively reduced (e.g., catalytic hydrogenation or Sn/HCl) to yield the corresponding 4-aminobenzoyl derivative. This post-synthetic diversification is not possible with the unsubstituted benzohydrazide analog, effectively doubling the accessible chemical space from a single procurement and reducing the number of starting materials that must be sourced, characterized, and inventoried .

Pharmaceutical Patent-Driven R&D Requiring Freedom-to-Operate Assurance

Explicit inclusion in U.S. Patent 8,592,454 B2 provides both a validation of the compound's synthetic relevance and a reference point for intellectual property landscaping. Organizations conducting freedom-to-operate analyses or seeking patentably distinct scaffolds can use this information to differentiate their work from the prior art, whereas unpatented analogs offer no such guidance.

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